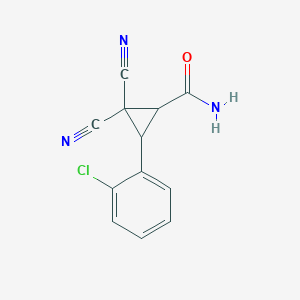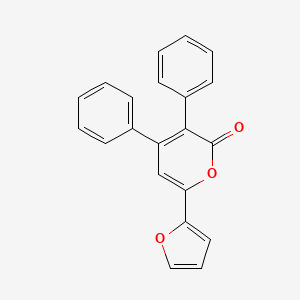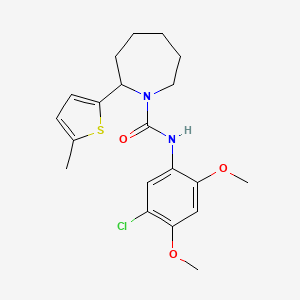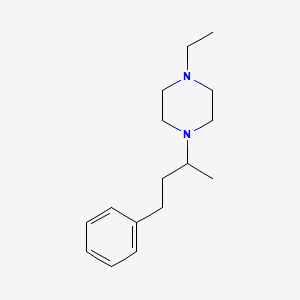
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide, also known as CPCC, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Mechanism of Action
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide reacts with ROS to form a fluorescent adduct that emits a strong fluorescence signal. The mechanism of this reaction involves the transfer of an electron from the ROS to the 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide molecule, leading to the formation of a stable adduct.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to have minimal toxicity in living cells and does not interfere with cellular processes. However, its potential use as a fluorescent probe for detecting ROS in living cells may have significant implications for understanding the role of oxidative stress in various disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide is its selectivity for ROS, which makes it a useful tool for studying oxidative stress in biological systems. However, its fluorescence signal is relatively weak compared to other fluorescent probes, which may limit its sensitivity in certain applications.
Future Directions
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has the potential to be used in various scientific research applications, including the study of oxidative stress in disease states such as cancer, neurodegenerative diseases, and cardiovascular disease. Future research may focus on improving the sensitivity of 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide as a fluorescent probe, as well as exploring its potential use in other applications such as drug delivery and imaging.
Synthesis Methods
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide can be synthesized by reacting 2-chlorobenzonitrile with malononitrile and cyclopropanecarboxylic acid in the presence of a base. The resulting product is a white solid that is soluble in organic solvents.
Scientific Research Applications
3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. 3-(2-chlorophenyl)-2,2-dicyanocyclopropanecarboxamide has been shown to selectively react with ROS and emit a strong fluorescence signal, making it a useful tool for studying oxidative stress in biological systems.
properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dicyanocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-4-2-1-3-7(8)9-10(11(16)17)12(9,5-14)6-15/h1-4,9-10H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUVJZLMWOELLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)

![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)


![N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxy-1,1-dimethylethyl)benzamide](/img/structure/B5089859.png)